Tert-butyl (3-hydroxycyclohexyl)carbamate

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Source tert-butyl (3-hydroxycyclohexyl)carbamate as a strategic intermediate for drug discovery. Its 3-hydroxy substitution grants distinct LogP (2.21) and hydrogen-bond geometry versus the 4-hydroxy isomer, optimizing NPC1L1 binding in ezetimibe analog development. The Boc-protected amino alcohol enables precise derivatization, while the constrained cyclohexyl core offers conformational rigidity superior to linear alternatives.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 610302-03-9
Cat. No. B1257837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-hydroxycyclohexyl)carbamate
CAS610302-03-9
SynonymsSC 59383
SC-59383
SC-59840
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
InChIKeyIUKYKMHCKDLTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9): A Boc-Protected Amino Alcohol Intermediate for Chiral Synthesis and Pharmacological Scaffolds


Tert-butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9), also known as 3-(Boc-amino)cyclohexanol, is a bifunctional building block containing a cyclohexyl ring with a protected amine and a free secondary alcohol [1]. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents . Its tert-butoxycarbonyl (Boc) protecting group enables controlled amine reactivity during multi-step syntheses, while the stereochemically defined 3-hydroxycyclohexyl core provides a constrained cyclic framework distinct from linear or aromatic analogs [1].

Why tert-Butyl (3-hydroxycyclohexyl)carbamate Cannot Be Replaced by Its 4-Hydroxy Regioisomer or Other Amino Alcohols


Despite sharing the same molecular formula (C₁₁H₂₁NO₃) and molecular weight (215.29 g/mol) with its regioisomer tert-butyl (4-hydroxycyclohexyl)carbamate [1], the 3-hydroxy substitution in the cyclohexyl ring of CAS 610302-03-9 imparts distinct physicochemical and stereochemical properties that directly impact synthetic utility and biological target engagement. The meta-like positioning of the hydroxyl group relative to the carbamate functionality alters hydrogen-bonding geometry, lipophilicity (LogP), and acid-base character (pKa) compared to the para-like 4-substituted analog . These differences preclude simple interchangeability in reactions where regioselectivity, solubility profile, or metabolic stability are critical parameters, such as in the synthesis of ezetimibe analogs targeting NPC1L1 protein binding .

Quantitative Differentiation of tert-Butyl (3-hydroxycyclohexyl)carbamate Against Key Analogs


Enhanced Lipophilicity: LogP 2.21 for 3-Hydroxy Regioisomer vs. LogP 1.47 for 4-Hydroxy Analog

The predicted LogP (octanol-water partition coefficient) for tert-butyl (3-hydroxycyclohexyl)carbamate is 2.21 ± 0.40, compared to 1.47 ± 0.40 for the 4-hydroxy regioisomer tert-butyl (4-hydroxycyclohexyl)carbamate [1][2]. This ~0.74 log unit difference corresponds to a ~5.5-fold higher theoretical partition into lipophilic phases for the 3-hydroxy derivative, potentially influencing membrane permeability and distribution volumes in biological systems [3].

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Differential Acid-Base Character: pKa 12.32 for 3-Hydroxy Derivative vs. pKa ~15.0 for 4-Hydroxy Analog

The predicted acid dissociation constant (pKa) for the carbamate NH proton in tert-butyl (3-hydroxycyclohexyl)carbamate is 12.32 ± 0.40, as estimated by ACD/Labs [1]. In contrast, the analogous 4-hydroxy regioisomer exhibits a predicted pKa of approximately 15.01 [2]. This >2.6 log unit difference in acidity indicates that the 3-hydroxy derivative is a significantly stronger acid and will be more extensively deprotonated under physiological or mildly basic conditions, altering its ionization state, solubility, and potential for hydrogen bonding.

Ionization State Bioavailability Prediction Solubility Modulation

Synthetic Versatility: High-Yield Oxidation to 3-Oxo-Cyclohexyl Carbamate

In a documented synthetic protocol, tert-butyl (3-hydroxycyclohexyl)carbamate (4.40 g, 20.46 mmol) was oxidized using Dess-Martin periodinane (13.0 g, 30.70 mmol) in dichloromethane to yield N-Boc-3-cyclohexanone amine (4.0 g, 18.78 mmol) with a 91% isolated yield . This high-yielding transformation demonstrates the compound's utility as a direct precursor to the corresponding ketone, a valuable intermediate in the synthesis of β-amino alcohols and other chiral building blocks.

Organic Synthesis Chiral Pool Intermediates Ketone Precursor

Thermal and Storage Stability Profile: Recommended Storage at 2-8°C

Vendor technical datasheets recommend storing tert-butyl (3-hydroxycyclohexyl)carbamate at 2-8°C in a sealed, dry environment to maintain integrity . This storage condition contrasts with the 4-hydroxy regioisomer trans-4-(Boc-amino)cyclohexanol, which is typically stored at room temperature . The lower recommended storage temperature for the 3-hydroxy isomer suggests a higher sensitivity to thermal degradation or moisture, which users must account for in long-term experimental planning.

Stability Testing Long-Term Storage Chemical Inventory Management

Validated Application Scenarios for tert-Butyl (3-hydroxycyclohexyl)carbamate in Research and Development


Synthesis of Ezetimibe Analogs Targeting NPC1L1 for Cholesterol Absorption Inhibition

The 3-hydroxycyclohexyl core of CAS 610302-03-9 serves as a key structural motif in the development of ezetimibe analogs . Ezetimibe is a cholesterol absorption inhibitor that binds to the Niemann-Pick C1-like 1 (NPC1L1) protein [1]. The Boc-protected amino alcohol provides a versatile handle for constructing derivatives with improved LDL-lowering efficacy, leveraging the unique hydrogen-bonding geometry and lipophilicity (LogP 2.21) of the 3-hydroxy regioisomer to optimize interactions with the NPC1L1 binding pocket .

Synthesis of β-Amino Alcohols and Chiral Cyclohexyl Scaffolds via Ketone Intermediates

The high-yield (91%) oxidation of tert-butyl (3-hydroxycyclohexyl)carbamate to N-Boc-3-cyclohexanone provides a robust entry point to chiral β-amino alcohols and other conformationally restricted cyclohexane derivatives. The ketone intermediate can undergo diastereoselective reductions, nucleophilic additions, or reductive aminations to install diverse stereochemistry, making the parent alcohol a valuable chiral pool precursor for medicinal chemistry and natural product synthesis [1].

Lipophilicity-Guided Design of CNS-Penetrant and Membrane-Targeting Molecules

With a predicted LogP of 2.21 , tert-butyl (3-hydroxycyclohexyl)carbamate exhibits significantly higher lipophilicity compared to its 4-hydroxy regioisomer (LogP 1.47) [1]. This property can be strategically exploited in the design of central nervous system (CNS)-penetrant drugs, where optimal LogP values often fall between 2 and 4 to facilitate blood-brain barrier crossing. The compound serves as a lipophilic building block for tuning the overall lipophilicity of drug candidates.

pH-Dependent Solubility and Formulation Studies in Pharmaceutical Development

The relatively low pKa (12.32) of the carbamate NH proton indicates that the compound can be partially deprotonated under mildly basic conditions, influencing its aqueous solubility and pH-dependent partitioning behavior. This characteristic is relevant for formulators and medicinal chemists aiming to optimize oral bioavailability or develop pH-sensitive drug delivery systems.

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